molecular formula C20H18FN3O2 B2627945 3-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-1-methyl-1,2-dihydro-1,8-naphthyridin-2-one CAS No. 899740-82-0

3-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-1-methyl-1,2-dihydro-1,8-naphthyridin-2-one

Cat. No.: B2627945
CAS No.: 899740-82-0
M. Wt: 351.381
InChI Key: BBDZSYCZHRKKOS-UHFFFAOYSA-N
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Description

3-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-1-methyl-1,2-dihydro-1,8-naphthyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a fluoro-substituted tetrahydroquinoline moiety with a naphthyridinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-1-methyl-1,2-dihydro-1,8-naphthyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the fluoro-substituted tetrahydroquinoline intermediate, which is then coupled with a naphthyridinone derivative under specific reaction conditions. Common reagents used in these reactions include fluorinating agents, methylating agents, and carbonylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

3-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-1-methyl-1,2-dihydro-1,8-naphthyridin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline and naphthyridinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and naphthyridinone derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

3-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-1-methyl-1,2-dihydro-1,8-naphthyridin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-1-methyl-1,2-dihydro-1,8-naphthyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl derivatives: These compounds share a similar core structure but differ in the substituents attached to the quinoline ring.

    1-methyl-1,2-dihydro-1,8-naphthyridin-2-one derivatives: These compounds have variations in the naphthyridinone core, leading to different chemical and biological properties.

Uniqueness

3-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-1-methyl-1,2-dihydro-1,8-naphthyridin-2-one is unique due to its specific combination of a fluoro-substituted tetrahydroquinoline moiety and a naphthyridinone core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-1-methyl-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-12-5-6-13-10-15(21)7-8-17(13)24(12)20(26)16-11-14-4-3-9-22-18(14)23(2)19(16)25/h3-4,7-12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDZSYCZHRKKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)C3=CC4=C(N=CC=C4)N(C3=O)C)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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